REACTION_SMILES
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[Al+3:35].[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH2:7][CH:8]([C:9](=[O:10])[N:11]([O:12][CH3:13])[CH3:14])[NH:15][C:16](=[O:17])[O:18][CH2:19][CH:20]1[c:21]2[cH:22][cH:23][cH:24][cH:25][c:26]2-[c:27]2[cH:28][cH:29][cH:30][cH:31][c:32]21)=[O:33].[CH2:46]([O:47][CH2:48][CH3:49])[CH3:50].[H-:34].[H-:37].[H-:38].[H-:39].[K+:45].[Li+:36].[S:40](=[O:41])(=[O:42])([OH:43])[O-:44]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH2:7][CH:8]([CH:9]=[O:10])[NH:15][C:16](=[O:17])[O:18][CH2:19][CH:20]1[c:21]2[cH:22][cH:23][cH:24][cH:25][c:26]2-[c:27]2[cH:28][cH:29][cH:30][cH:31][c:32]21)=[O:33]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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CON(C)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC1c2ccccc2-c2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC1c2ccccc2-c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])O
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)CC(C=O)NC(=O)OCC1c2ccccc2-c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |